molecular formula C15H18N2OS B4996858 N-(1-methyl-4-piperidinyl)-1-benzothiophene-3-carboxamide

N-(1-methyl-4-piperidinyl)-1-benzothiophene-3-carboxamide

Cat. No. B4996858
M. Wt: 274.4 g/mol
InChI Key: UFHFBQYKNKQGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-4-piperidinyl)-1-benzothiophene-3-carboxamide, commonly known as MPBC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPBC belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of MPBC is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and noradrenaline. MPBC has also been shown to interact with various ion channels and receptors in the brain, including the NMDA receptor, GABA-A receptor, and sodium channels.
Biochemical and Physiological Effects
MPBC has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. MPBC has also been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

MPBC has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use. MPBC has been shown to have poor aqueous solubility, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of MPBC is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on MPBC. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. MPBC has been shown to exhibit neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use in the treatment of depression and anxiety disorders. MPBC has been shown to exhibit antidepressant and anxiolytic properties, and may be a promising candidate for the development of new treatments for these conditions. Finally, further research is needed to fully understand the mechanism of action of MPBC and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of MPBC involves the reaction of 1-benzothiophene-3-carboxylic acid with N-methyl-4-piperidone in the presence of a dehydrating agent. The resulting intermediate is then treated with thionyl chloride and finally reacted with ammonia to yield MPBC.

Scientific Research Applications

MPBC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic, anti-inflammatory, and anticonvulsant properties. MPBC has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-17-8-6-11(7-9-17)16-15(18)13-10-19-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHFBQYKNKQGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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